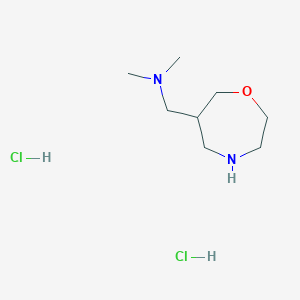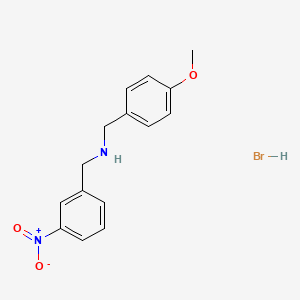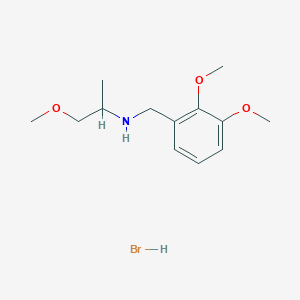
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
Descripción general
Descripción
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is a chemical compound with the molecular formula C18H22BrNO . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21NO.BrH/c1-20-16-9-4-6-14 (12-16)13-19-18-11-5-8-15-7-2-3-10-17 (15)18;/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 348.28 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Alternative Synthesis Approaches : A study by Öztaşkın et al. (2011) reported an alternative method to synthesize a similar compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, which could offer insights into synthesizing N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide.
Chemical Modifications and Derivatives : The work of Yamashita et al. (1993) on the photoaminations of certain compounds to create amines and amine derivatives provides a foundation for understanding the synthesis of complex amines, including the subject compound.
Chemoenzymatic Synthesis : Orsini et al. (2002) and (2005) conducted studies on the chemoenzymatic synthesis of various 2-aminotetralins and 1-amino-2-hydroxytetrahydronaphthalene, which are structurally related to the target compound. These studies (Orsini et al., 2002); (Orsini et al., 2005) might offer insights into the synthesis of this compound.
Potential Biological Activities
Exploring Antioxidant Activities : Yamauchi et al. (2005) explored the antioxidant activities of various phenolic compounds, including those with 4-hydroxy-3-methoxybenzyl groups. This research (Yamauchi et al., 2005) could provide a basis for investigating the antioxidant potential of the target compound.
Complexation with Lanthanide Ions : Liu et al. (1993) discussed the synthesis and characterization of N4O3 amine phenol ligands, involving 2-hydroxy-3-methoxybenzyl groups, and their lanthanide complexes. These studies (Liu et al., 1993) may be relevant in understanding the coordination chemistry of the target compound.
Insights into Molecular Structure and Activity : Genç et al. (2013) explored the synthesis and antihistaminic action of a compound structurally similar to the target molecule. This research (Genç et al., 2013) can offer insights into how structural features influence biological activity.
Educational Applications in Organic Chemistry : Touchette (2006) detailed an experiment involving the synthesis of a related compound, N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, highlighting its application in teaching organic chemistry synthesis techniques. This approach (Touchette, 2006) might be useful for educational demonstrations involving the synthesis of this compound.
Mecanismo De Acción
Target of Action
The primary target of N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties .
Mode of Action
This compound interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting a possible irreversible or slowly reversible mechanism of action .
Biochemical Pathways
The inhibition of FAAH leads to an increase in the levels of endocannabinoids, such as anandamide or arachidonoylethanolamide (AEA), and 2-arachidonoylglycerol (2-AG) . These endocannabinoids are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood, and memory .
Pharmacokinetics
A related compound, n-3-methoxybenzyl-palmitamide, has been studied in rats . It was found that the absorption and elimination rate of this compound were slow, and it displayed a lung targeting property .
Result of Action
The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels. This could potentially provide analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.BrH/c1-20-16-9-4-6-14(12-16)13-19-18-11-5-8-15-7-2-3-10-17(15)18;/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTBDLHQCOTCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCCC3=CC=CC=C23.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3106939.png)

![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)




amine hydrobromide](/img/structure/B3106986.png)


![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3107030.png)

